Potassium (4,4-difluorocyclohex-1-en-1-yl)trifluoroborate
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Overview
Description
Potassium (4,4-difluorocyclohex-1-en-1-yl)trifluoroboranuide is a chemical compound with the molecular formula C6H7BF5K. It is a boronic acid derivative, specifically a trifluoroborate salt, which is often used in organic synthesis and various chemical reactions . This compound is known for its stability and reactivity, making it a valuable reagent in the field of synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium (4,4-difluorocyclohex-1-en-1-yl)trifluoroboranuide typically involves the reaction of 4,4-difluorocyclohex-1-ene with a boron-containing reagent, such as boron trifluoride etherate, in the presence of a base like potassium carbonate. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves large-scale reactors and precise control of temperature, pressure, and reagent concentrations to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
Potassium (4,4-difluorocyclohex-1-en-1-yl)trifluoroboranuide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acids or esters.
Reduction: It can be reduced to form borohydrides or other reduced boron species.
Substitution: The trifluoroborate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions yield boronic acids, while reduction reactions produce borohydrides .
Scientific Research Applications
Potassium (4,4-difluorocyclohex-1-en-1-yl)trifluoroboranuide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which potassium (4,4-difluorocyclohex-1-en-1-yl)trifluoroboranuide exerts its effects involves the interaction of the trifluoroborate group with various molecular targets. The boron atom in the compound can form stable complexes with other molecules, facilitating reactions such as cross-coupling and substitution . The pathways involved include the formation of boron-oxygen or boron-nitrogen bonds, which are crucial for the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
- Potassium (4,4-difluorocyclohexyl)trifluoroboranuide
- Potassium [4-(ethoxycarbonyl)cyclohex-1-en-1-yl]trifluoroboranuide
Uniqueness
Potassium (4,4-difluorocyclohex-1-en-1-yl)trifluoroboranuide is unique due to its specific structure, which imparts distinct reactivity and stability compared to other boronic acid derivatives. The presence of the difluorocyclohexyl group enhances its reactivity in cross-coupling reactions, making it a valuable reagent in synthetic chemistry .
Properties
Molecular Formula |
C6H7BF5K |
---|---|
Molecular Weight |
224.02 g/mol |
IUPAC Name |
potassium;(4,4-difluorocyclohexen-1-yl)-trifluoroboranuide |
InChI |
InChI=1S/C6H7BF5.K/c8-6(9)3-1-5(2-4-6)7(10,11)12;/h1H,2-4H2;/q-1;+1 |
InChI Key |
GMEQSFVPUCPENT-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CCC(CC1)(F)F)(F)(F)F.[K+] |
Origin of Product |
United States |
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